molecular formula C12H14N2O2S B1442594 5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1322605-06-0

5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1442594
CAS No.: 1322605-06-0
M. Wt: 250.32 g/mol
InChI Key: KULUYDDDKNNJNL-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid: Lacks the 2-methylpropyl group, which may affect its biological activity.

    5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Lacks the pyrrole ring, which may influence its chemical reactivity.

Uniqueness

5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the pyrrole and thiazole rings, along with the 2-methylpropyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methylpropyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)7-9-10(11(15)16)13-12(17-9)14-5-3-4-6-14/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUYDDDKNNJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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5-(2-methylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

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